molecular formula C11H15NO B1624358 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL CAS No. 26803-96-3

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL

Cat. No.: B1624358
CAS No.: 26803-96-3
M. Wt: 177.24 g/mol
InChI Key: DBQROGVTYKYREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with propylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Isoindoline and propylene oxide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The isoindoline is dissolved in a suitable solvent, and propylene oxide is added slowly while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed until completion, followed by purification of the product through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride for converting the hydroxyl group to a chloride, followed by further substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL involves its interaction with specific molecular targets. For instance, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This action helps in alleviating the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQROGVTYKYREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468286
Record name 1-(1,3-Dihydro-isoindol-2-yl)-propa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26803-96-3
Record name 1-(1,3-Dihydro-isoindol-2-yl)-propa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Reactant of Route 2
Reactant of Route 2
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Reactant of Route 3
Reactant of Route 3
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Reactant of Route 4
Reactant of Route 4
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Reactant of Route 5
Reactant of Route 5
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Reactant of Route 6
Reactant of Route 6
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.